molecular formula C12H12N2O2S2 B3263830 5-Amino-2-phenyl-3-thioxo-2,3-dihydro-isothiazole-4-carboxylic acid ethyl ester CAS No. 380442-79-5

5-Amino-2-phenyl-3-thioxo-2,3-dihydro-isothiazole-4-carboxylic acid ethyl ester

Cat. No. B3263830
CAS RN: 380442-79-5
M. Wt: 280.4 g/mol
InChI Key: VOCCWGKPJJSHJG-UHFFFAOYSA-N
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Description

5-Amino-2-phenyl-3-thioxo-2,3-dihydro-isothiazole-4-carboxylic acid ethyl ester, also known as ATDC, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. ATDC is a member of the isothiazole family, which is known for its diverse biological activities. In

Scientific Research Applications

Antimicrobial Activity

The compound’s structure suggests potential antimicrobial properties. Researchers have investigated its inhibitory effects against bacteria, fungi, and other microorganisms. In vitro studies have demonstrated its ability to hinder microbial growth, making it a promising candidate for novel antibiotics or antifungal agents .

Proteomics Research

5-Amino-2-phenyl-3-thioxo-2,3-dihydro-isothiazole-4-carboxylic acid ethyl ester: finds utility in proteomics studies. Scientists use it as a reagent to label proteins, enabling their identification and quantification. Its unique chemical properties facilitate protein labeling and detection in mass spectrometry experiments .

Synthetic Chemistry

Organic chemists explore the compound’s synthetic potential. Its isothiazole ring system, combined with the amino and thioxo groups, allows for diverse chemical transformations. Researchers have used it as a building block to synthesize more complex molecules, such as heterocycles and bioactive compounds .

Environmental Monitoring

The compound’s reactivity and stability make it suitable for environmental monitoring. Researchers have used it as a sensor or probe to detect specific analytes (e.g., heavy metals, pollutants) in water or soil. Its fluorescence properties allow for sensitive and selective detection .

properties

IUPAC Name

ethyl 5-amino-2-phenyl-3-sulfanylidene-1,2-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S2/c1-2-16-12(15)9-10(13)18-14(11(9)17)8-6-4-3-5-7-8/h3-7H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOCCWGKPJJSHJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SN(C1=S)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-phenyl-3-thioxo-2,3-dihydro-isothiazole-4-carboxylic acid ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Amino-2-phenyl-3-thioxo-2,3-dihydro-isothiazole-4-carboxylic acid ethyl ester
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5-Amino-2-phenyl-3-thioxo-2,3-dihydro-isothiazole-4-carboxylic acid ethyl ester
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5-Amino-2-phenyl-3-thioxo-2,3-dihydro-isothiazole-4-carboxylic acid ethyl ester
Reactant of Route 4
5-Amino-2-phenyl-3-thioxo-2,3-dihydro-isothiazole-4-carboxylic acid ethyl ester
Reactant of Route 5
5-Amino-2-phenyl-3-thioxo-2,3-dihydro-isothiazole-4-carboxylic acid ethyl ester
Reactant of Route 6
5-Amino-2-phenyl-3-thioxo-2,3-dihydro-isothiazole-4-carboxylic acid ethyl ester

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